molecular formula C8H5BrF4O B12621099 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene CAS No. 947534-37-4

5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene

Katalognummer: B12621099
CAS-Nummer: 947534-37-4
Molekulargewicht: 273.02 g/mol
InChI-Schlüssel: GOMLZMRDYIKXMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzene ring substituted with bromine, difluoroethoxy, and difluoromethyl groups, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The addition of fluorine atoms to specific positions on the benzene ring.

    Ethoxylation: The attachment of the difluoroethoxy group to the benzene ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene can undergo various chemical reactions, including:

    Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other groups.

    Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen.

    Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different functionalized benzene compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in chemical reactivity, biological activity, or material properties, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-1-chloro-2-(2,2-difluoroethoxy)-3-methylbenzene
  • 5-Bromo-1-(2,2-difluoroethoxy)-3-fluoro-2-methoxybenzene

Uniqueness

Compared to similar compounds, 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene stands out due to its specific substitution pattern, which imparts unique chemical and physical properties

Eigenschaften

CAS-Nummer

947534-37-4

Molekularformel

C8H5BrF4O

Molekulargewicht

273.02 g/mol

IUPAC-Name

5-bromo-1-(2,2-difluoroethoxy)-2,3-difluorobenzene

InChI

InChI=1S/C8H5BrF4O/c9-4-1-5(10)8(13)6(2-4)14-3-7(11)12/h1-2,7H,3H2

InChI-Schlüssel

GOMLZMRDYIKXMR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1OCC(F)F)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.